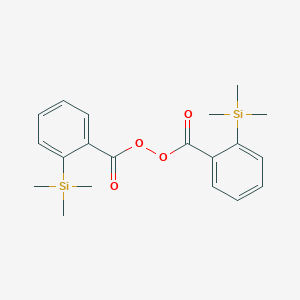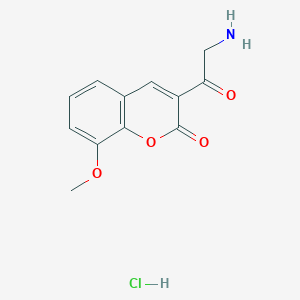
3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride is a chemical compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-methoxychromen-2-one.
Aminoacetylation: The 8-methoxychromen-2-one undergoes an aminoacetylation reaction where an aminoacetyl group is introduced at the 3-position. This step often requires the use of reagents like aminoacetyl chloride and a base such as triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Reduced chromen-2-one derivatives with hydroxyl groups.
Substitution: Various substituted aminoacetyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride involves its interaction with specific molecular targets. The aminoacetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The chromen-2-one core can interact with various cellular pathways, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Aminoacetyl)-7-methoxychromen-2-one
- 3-(2-Aminoacetyl)-6-methoxychromen-2-one
- 3-(2-Aminoacetyl)-5-methoxychromen-2-one
Uniqueness
3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride is unique due to the position of the methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets compared to its analogs.
Propriétés
Numéro CAS |
113334-36-4 |
|---|---|
Formule moléculaire |
C12H12ClNO4 |
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
3-(2-aminoacetyl)-8-methoxychromen-2-one;hydrochloride |
InChI |
InChI=1S/C12H11NO4.ClH/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10;/h2-5H,6,13H2,1H3;1H |
Clé InChI |
HAXPBSSJUZWOJK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



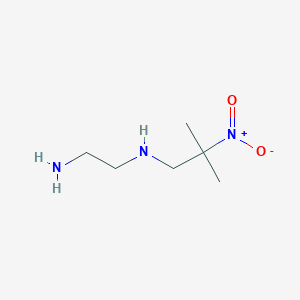
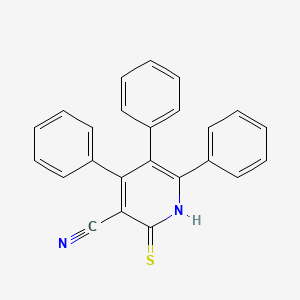

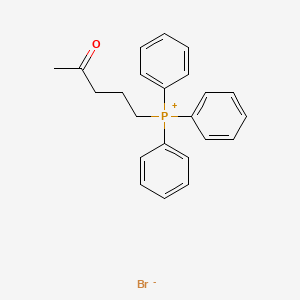
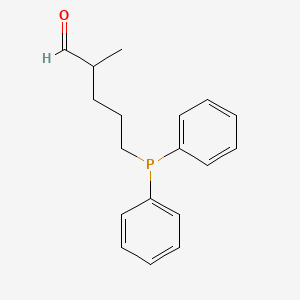


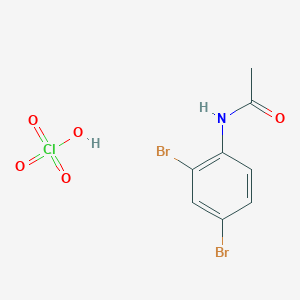
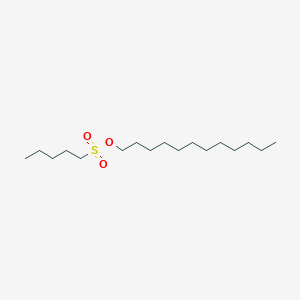
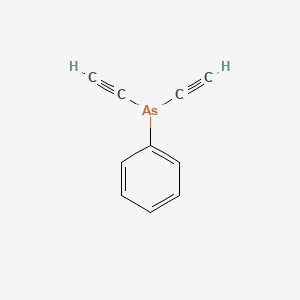
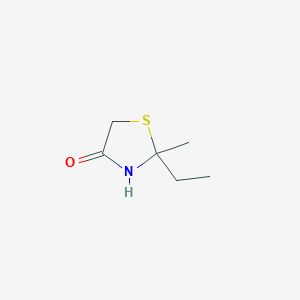
![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
